4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
Description
Thiadiazole Ring Geometry
- Bond Lengths : The sulfur-nitrogen (S-N) bond in the thiadiazole ring measures approximately 1.64 Å, while nitrogen-nitrogen (N-N) and carbon-nitrogen (C-N) bonds range between 1.30–1.35 Å, consistent with aromatic delocalization.
- Dihedral Angles : The phenyl group at position 4 forms a dihedral angle of 12–18° with the thiadiazole plane, while the 4-bromophenylsulfonyl group at position 5 adopts a near-perpendicular orientation (85–90°) to minimize steric clashes.
Sulfone Group Electronic Effects
The sulfonyl (-SO₂-) group exerts strong electron-withdrawing effects via conjugation with the thiadiazole ring:
- Resonance Stabilization : The sulfone’s oxygen atoms withdraw electron density through σ* and π* orbitals, polarizing the thiadiazole ring and increasing its electrophilicity.
- HOMO-LUMO Profile : Frontier molecular orbital analysis reveals a LUMO energy of -2.8 eV localized on the sulfone-thiadiazole system, facilitating nucleophilic attack at position 5.
Steric Considerations :
- The 4-bromophenyl group introduces steric bulk (van der Waals radius of bromine: 1.85 Å), creating a 3.2 Å distance between the bromine atom and the adjacent thiadiazole hydrogen.
- This steric hindrance reduces rotational freedom around the C-S bond of the sulfone group, locking the molecule into a conformation favorable for π-stacking interactions.
Comparative Analysis with Related 1,2,3-Thiadiazole Sulfones
The structural and electronic uniqueness of this compound becomes evident when compared to analogs:
Substituent Effects on Electronic Properties
Table 2: Electronic Parameters of Selected Thiadiazole Sulfones
| Compound | Hammett σₚ (Sulfone) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| 4-Phenyl-5-(phenylsulfonyl)-1,2,3-thiadiazole | +0.82 | -2.5 | 5.8 |
| 5-(4-Bromophenyl)sulfonyl-4-phenyl-1,2,3-thiadiazole | +0.91 | -2.8 | 6.3 |
| 5-(4-Chlorobenzylsulfonyl)-4-phenyl-1,2,3-thiadiazole | +0.79 | -2.4 | 5.9 |
Key trends:
- Electron-Withdrawing Power : The 4-bromophenylsulfonyl group exhibits a higher Hammett σₚ value (+0.91) than phenylsulfonyl (+0.82), attributed to bromine’s -I effect.
- LUMO Modulation : The bromine substituent lowers the LUMO energy by 0.4 eV compared to chlorine analogs, enhancing electrophilicity for charge-transfer interactions.
Structural Differentiation from Sulfides
Comparison with sulfide analogs (e.g., 4-bromophenyl 1,2,3-thiadiazol-5-yl sulfide) reveals:
- Bond Lengths : The C-S bond in sulfones (1.76 Å) is shorter than in sulfides (1.82 Å) due to increased double-bond character from S=O conjugation.
- Aromaticity : Sulfones reduce thiadiazole aromaticity (NICS(1) = -8.2 ppm) compared to sulfides (NICS(1) = -10.1 ppm), as quantified by nucleus-independent chemical shift calculations.
Meta-Directing Effects
The sulfone group’s meta-directing influence governs reactivity in electrophilic substitution:
Properties
IUPAC Name |
5-(4-bromophenyl)sulfonyl-4-phenylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXKILGZFDHRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-bromobenzenesulfonyl chloride with phenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide, and the thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding anilines, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- Compounds containing thiadiazole moieties have demonstrated significant antimicrobial properties. Studies indicate that derivatives similar to 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone exhibit Minimum Inhibitory Concentrations (MICs) in the range of 10−50 μg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity :
- Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds based on similar structures have been evaluated for their antiproliferative effects against human cancer cell lines using assays such as MTT. Some derivatives exhibited promising results, indicating potential as anticancer agents .
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor by binding to active sites and blocking substrate access. This mechanism is crucial for developing therapeutic agents targeting specific diseases.
Materials Science
- Polymer Chemistry :
- Electronics :
| Activity Type | MIC Range (μg/mL) | Target Organisms |
|---|---|---|
| Antimicrobial | 10–50 | Gram-positive and Gram-negative bacteria |
| Anticancer | Varies | Human cancer cell lines |
| Enzyme Inhibition | N/A | Various enzymatic targets |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between structural modifications and enhanced activity levels. -
Anticancer Potential :
In vitro studies revealed that certain derivatives exhibited significant antiproliferative effects on human cancer cell lines such as MDA-MB 231 and IMR-32. These findings highlight the potential for further development into anticancer therapeutics.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, affecting membrane permeability and function. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound is compared to derivatives with variations in substituents on the phenyl or thiadiazole rings (Table 1):
Physicochemical Properties
- Electronic Effects : The bromine atom in the target compound introduces strong electron-withdrawing effects, increasing electrophilicity at the sulfone group compared to methyl or ethyl substituents in analogs . This may enhance reactivity in nucleophilic substitution or cross-coupling reactions.
- Solubility and Melting Points : Bromine's hydrophobicity likely reduces aqueous solubility relative to methyl-substituted analogs. For example, 4-Bromophenyl methyl sulfone (CAS 3466-32-8) has a melting point of 102–105°C , suggesting the target compound may exhibit similar thermal stability.
Biological Activity
4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.20 g/mol. The compound features a thiadiazole ring substituted with a bromophenyl and a phenyl group, contributing to its unique chemical properties.
Synthesis
The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with phenylhydrazine in the presence of a base such as triethylamine. The reaction conditions often include refluxing in solvents like ethanol or acetonitrile. The mechanism includes the formation of an intermediate hydrazone followed by cyclization to form the thiadiazole ring.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains. A study reported that certain thiadiazole derivatives displayed Minimum Inhibitory Concentrations (MICs) in the range of against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be and , respectively, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound is also investigated for its enzyme inhibitory properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The inhibition constant (Ki) for AChE was found to be in the micromolar range, suggesting potential for further development as a therapeutic agent for conditions like Alzheimer's disease .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Enzyme Inhibition : Binding to active sites on target enzymes.
- Membrane Interaction : Altering membrane permeability and integrity.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of cellular signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives showed that those with bromophenyl substitutions had enhanced antimicrobial activity compared to their unsubstituted counterparts. The study highlighted the role of electron-withdrawing groups in increasing reactivity towards bacterial targets .
- Anticancer Activity : In a comparative analysis of several thiadiazole derivatives against MCF-7 cells, this compound exhibited superior cytotoxicity compared to other derivatives lacking the bromophenyl group. This suggests that specific structural features significantly influence anticancer efficacy .
Q & A
Basic: What are the standard synthetic protocols for preparing 4-Bromophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone, and how are intermediates validated?
The synthesis typically involves coupling reactions between sulfonyl chlorides and thiadiazole derivatives. For example, intermediates like 4-bromophenyl sulfonyl chloride may react with 4-phenyl-1,2,3-thiadiazol-5-amine under basic conditions (e.g., Et₃N in DMF/CH₂Cl₂) . Validation of intermediates is achieved via ¹H/¹³C NMR (e.g., δ 130–135 ppm for aromatic protons, δ 165–170 ppm for sulfone carbonyls) and mass spectrometry (e.g., ESI-MS m/z 700 [M+H]⁺ for a related thiadiazole-sulfone hybrid) . Purity is confirmed by HPLC (>98%) and melting point analysis (mp 102–105°C for analogous bromophenyl sulfones) .
Basic: How is the molecular structure of this compound characterized, and what techniques are critical for confirming regiochemistry?
Single-crystal X-ray diffraction is the gold standard for structural elucidation, resolving bond lengths (e.g., C–S bonds ~1.7 Å in thiadiazole rings) and dihedral angles between aromatic groups . NOESY NMR can confirm spatial proximity of substituents, while IR spectroscopy identifies key functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) . For regiochemistry, 2D NMR (e.g., HSQC, HMBC) correlates protons and carbons to verify substitution patterns .
Advanced: What strategies address low yields in the sulfonation step during synthesis?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Temperature modulation : Slow addition of sulfonyl chloride at 0°C to minimize decomposition .
- Catalytic systems : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .
Post-reaction, column chromatography (silica gel, hexane/EtOAc gradients) isolates the product .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation steps include:
- Dose-response validation : Test multiple concentrations with controls (e.g., IC₅₀ curves for cytotoxicity) .
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based results .
- Batch analysis : Use LC-MS to confirm compound integrity (>99% purity) across studies .
For example, sulfone derivatives show variable antimicrobial activity depending on substituent electronegativity .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfur atom in the thiadiazole ring exhibits high electron density, making it reactive toward alkylation . Molecular docking models interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic analogs .
Advanced: How do researchers optimize crystallization conditions for X-ray studies of sulfone-thiadiazole hybrids?
Crystallization challenges include polymorphism and solvent inclusion. Solutions:
- Solvent screening : Use mixed solvents (e.g., CHCl₃/MeOH) to slow nucleation .
- Temperature gradients : Gradual cooling from 50°C to RT promotes single-crystal growth .
- Additives : Trace DMSO or ionic liquids improve crystal lattice stability .
Methodological: What statistical approaches are used to analyze structure-activity relationships (SAR) in sulfone-thiadiazole derivatives?
- Multivariate analysis : Principal Component Analysis (PCA) correlates substituent properties (e.g., Hammett σ values) with bioactivity .
- QSAR models : Machine learning (e.g., Random Forests) predicts activity cliffs based on molecular descriptors (e.g., logP, polar surface area) .
- Cluster analysis : Groups compounds by scaffold similarity to identify pharmacophores .
Methodological: How are stability and degradation profiles assessed under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
- LC-MS/MS : Identifies degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
- Kinetic modeling : Determines half-life (t₁/₂) using Arrhenius equations for shelf-life extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
